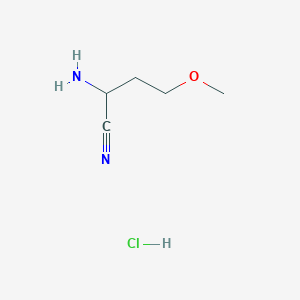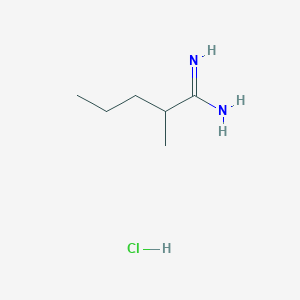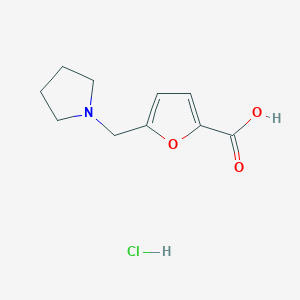
2-Amino-4-methoxybutanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxybutanenitrile hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stability
2-Amino-4-methoxybutanenitrile hydrochloride serves as a stable form suitable for storage and an intermediate in the synthesis of compounds with potential therapeutic applications for neurological disorders, such as Parkinson’s and Alzheimer’s diseases. It is synthesized from 4-azidobutanenitrile through a modified Staudinger reduction, yielding the hydrochloride salt that exhibits stability at room temperature, crucial for pharmaceutical manufacturing processes (Capon et al., 2020).
Corrosion Inhibition
Compounds structurally related to this compound, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their corrosion inhibition properties. These compounds demonstrate significant efficacy in preventing the acidic corrosion of mild steel, highlighting the potential industrial applications of such compounds in protecting infrastructure and machinery against corrosive damage (Bentiss et al., 2009).
Biocatalysis for Amino Acid Synthesis
The synthesis of chiral building blocks for drug development, such as 2-amino-4-hydroxybutanoic acid, is another application where related compounds play a critical role. Through a biocatalytic one-pot cyclic cascade process involving aldolase and transaminase enzymes, these compounds are used to produce enantiomerically pure amino acids, demonstrating the utility of this compound in facilitating complex organic syntheses (Hernández et al., 2017).
Pharmaceutical Intermediate
The compound also finds applications in the synthesis of pharmaceuticals, such as β-substituted γ-aminobutyric acid derivatives, which possess high pharmacological activity. These derivatives, including 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), are significant for their roles as nootropic agents and myorelaxants. The synthesis of these compounds involves methods that may utilize intermediates like this compound, showcasing its role in the development of pharmacologically active substances (Vasil'eva et al., 2016).
Mecanismo De Acción
Mode of Action
, which suggests it may interact with its targets through chemical reactions, possibly involving the methacrylate group .
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
, which suggests that its action may be influenced by factors such as temperature, pH, and the presence of other reactive substances.
Propiedades
IUPAC Name |
2-amino-4-methoxybutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-8-3-2-5(7)4-6;/h5H,2-3,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNYMUZWVVDYOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-17-1 |
Source


|
| Record name | Butanenitrile, 2-amino-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)


![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)






![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)



